Boc-DL-2-aminoheptanedioic acid

描述

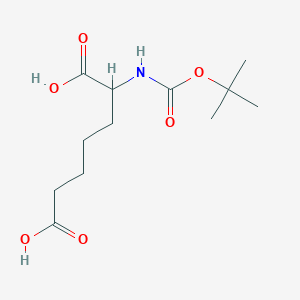

Boc-DL-2-aminoheptanedioic acid is a derivative of aspartic acid, protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and at the C-terminus with two methyl ester (OMe) groups . This compound is commonly used in proteomics research and has a molecular formula of C12H21NO6 and a molecular weight of 275.3 .

准备方法

The synthesis of Boc-DL-2-aminoheptanedioic acid typically involves the reaction of DL-alpha-aminopimelic acid with di-tert-butyl dicarbonate . This reaction is carried out under controlled conditions to ensure the protection of the amino group with the Boc group. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

Boc-DL-2-aminoheptanedioic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form chiral alpha-amino aldehydes using reagents like CDI/DIBAL-H.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common reagents used in these reactions include CDI (1,1’-carbonyldiimidazole), DIBAL-H (diisobutylaluminum hydride), and TFA. Major products formed from these reactions include chiral alpha-amino aldehydes and deprotected amino acids.

科学研究应用

Scientific Research Applications

- Metabolomics : Boc-DL-2-aminoheptanedioic acid is used in metabolomic studies to understand alterations in biomembrane permeability . For instance, research has identified 2-aminoheptanedioic acid as a potential biomarker in human HaCaT keratinocytes exposed to 60 GHz millimeter-wave radiation .

- Alzheimer's Disease Research : Derivatives of aminoheptanedioic acid are explored for their potential as multi-target-directed ligands in treating Alzheimer's disease . These compounds can interact with multiple biological targets, offering a multidirectional approach to addressing the complex nature of Alzheimer's .

- Drug Conjugates : In drug development, this compound can be utilized in synthesizing conjugates for targeted drug delivery . An acid-labile carbamate protecting group, such as BOC, can protect the nitrogen group in these conjugates .

- Chemical Synthesis : this compound is employed as a building block in synthesizing various organic compounds [1, 7]. It serves as an intermediate in creating N-Boc derivatives and other protected amino acids .

Case Studies and Research Findings

-

Biomembrane Permeability Study :

- Objective : To investigate the impact of 60 GHz millimeter-wave exposure on the permeability of biomembranes in human HaCaT keratinocytes .

- Method : Untargeted metabolomics analysis was performed on exposed and non-exposed samples .

- Results : 2-aminoheptanedioic acid was identified as a potential biomarker with a moderate fold change value of 2.8 . The study suggests that millimeter-wave exposure may lead to structural changes in cell membranes, causing leakage of intracellular metabolites .

-

Multifunctional Anti-Alzheimer Agents :

- Objective : To design and synthesize compounds with activity against disease-modifying and symptomatic targets in Alzheimer's disease .

- Method : A series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones derivatives were synthesized and tested for their inhibitory effects on acetylcholinesterase, β-secretase, and β-amyloid aggregation .

- Results : Compound 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione) showed inhibitory potency against acetylcholinesterase (IC50 = 3.33 μM), β-secretase (43.7% at 50 μM), and Aβ-aggregation (24.9% at 10 μM) .

Data Table: Enzyme Inhibition by Compound 12

| Enzyme | IC50 (μM) | Inhibition (%) at Specified Concentration |

|---|---|---|

| Acetylcholinesterase (AChE) | 3.33 | N/A |

| β-Secretase (BACE-1) | N/A | 43.7% at 50 μM |

| Aβ-Aggregation | N/A | 24.9% at 10 μM |

Synthesis and Derivatization

- Boc Protection : this compound is used to introduce the Boc protecting group to amino acids and other compounds . This protection is crucial in peptide synthesis and other reactions where the amino group's reactivity needs to be controlled .

- Dehydroamino Acids : this compound can be used in synthesizing protected dehydroamino acids using Boc2O/DMAP .

Regulatory and Safety Information

作用机制

The mechanism of action of Boc-DL-2-aminoheptanedioic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

相似化合物的比较

Boc-DL-2-aminoheptanedioic acid is similar to other N-protected amino acids, such as Boc-valine and Boc-leucine. its unique structure, with a heptanedioic acid backbone, distinguishes it from other protected amino acids. Similar compounds include:

- Boc-valine

- Boc-leucine

- Boc-aspartic acid

These compounds share the common feature of having a Boc-protected amino group, but differ in their side chains and overall structure .

生物活性

Boc-DL-2-aminoheptanedioic acid, also known as 2-aminoheptanedioic acid or α-aminopimelic acid, is an amino acid derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including its role in metabolism, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 261.30 g/mol. The compound features a carboxylic acid group and an amino group, characteristic of amino acids, which play crucial roles in various biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₆ |

| Molecular Weight | 261.30 g/mol |

| CAS Number | 1027776-55-1 |

| Hazard Classification | Irritant |

Metabolic Role

2-Aminoheptanedioic acid is classified as a secondary metabolite, which may serve as a signaling molecule or play a role in plant defense mechanisms. It has been detected in various foods, suggesting its potential as a biomarker for dietary intake . The compound's structure allows it to participate in metabolic pathways that are essential for cellular functions.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities. For instance, it has been studied for its effects on cell membranes and protein interactions under specific conditions, such as exposure to millimeter waves (MMW). These studies suggest that the compound could influence membrane permeability and cellular signaling pathways .

Case Studies and Research Findings

- Metabolomic Profiling : A study utilizing untargeted metabolomics revealed significant alterations in the metabolomic profiles of human keratinocytes exposed to MMW. The analysis identified several dysregulated metabolites, including those potentially linked to 2-aminoheptanedioic acid. This suggests a role for the compound in modulating cellular responses to environmental stressors .

- Biomarker Research : The presence of 2-aminoheptanedioic acid in beverages and fruits highlights its potential as a biomarker for dietary habits. This aspect is crucial for understanding its implications in nutrition and health .

- Protein Interaction Studies : Research has shown that 2-aminoheptanedioic acid can affect protein aggregation processes. Specifically, it was noted that this compound could serve as a longer substitute for amino acids like Asp and Glu in certain biochemical contexts, potentially influencing protein stability and function .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFQLJOHYATVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。